octahydro-1H-4,7-methanoindene-2,5-diol

Description

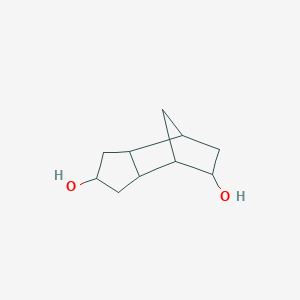

Octahydro-1H-4,7-methanoindene-2,5-diol is a bicyclic alicyclic diol characterized by a fused tricyclic framework comprising two six-membered rings and a five-membered methano bridge. This compound and its derivatives are of interest in organic synthesis due to their rigid, three-dimensional structures, which influence reactivity and intermolecular interactions. Evidence from bromination studies highlights its regiospecific reactivity under thermal conditions, favoring allylic bromination on the five-membered ring . Derivatives such as octahydro-4,7-methano-inden-5-one are precursors in fragrance chemistry, where functionalization at the 5-position yields aldehydes and ketones used in perfumery . The compound’s structural stability and functional group versatility make it a valuable scaffold in materials science and synthetic chemistry.

Properties

IUPAC Name |

tricyclo[5.2.1.02,6]decane-4,8-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-6-3-7-5-1-9(8(7)4-6)10(12)2-5/h5-12H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKGQWQNECUXJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C3C2CC(C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-4,7-methanoindene-2,5-diol typically involves the hydrogenation of indene derivatives. The process includes the following steps:

Hydrogenation: Indene is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Octahydro-1H-4,7-methanoindene-2,5-diol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include chromium trioxide (CrO3) and potassium dichromate (K2Cr2O7).

Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups such as halides or ethers.

Major Products:

Oxidation: Ketones, carboxylic acids

Reduction: Alkanes, alcohols

Substitution: Halides, ethers

Scientific Research Applications

Chemistry: Octahydro-1H-4,7-methanoindene-2,5-diol is used as an intermediate in the synthesis of various organic compounds. Its unique tricyclic structure makes it valuable in the development of new materials and polymers .

Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. Its hydroxyl groups allow for easy modification, making it a versatile tool in medicinal chemistry .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. Its structural similarity to certain natural products makes it a candidate for drug design .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and resins .

Mechanism of Action

The mechanism of action of octahydro-1H-4,7-methanoindene-2,5-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The tricyclic structure provides rigidity, allowing for precise interactions with biological macromolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Methanoindene Cores

Key analogs include:

- Octahydro-4,7-methano-inden-5-one: A ketone derivative used in perfume compositions. Its synthesis involves aldol condensation and reduction steps, differing from the diol’s preparation .

- 1-(Octahydro-4,7-methano-inden-5-yl)-propan-2-one: A branched ketone derivative with enhanced volatility, optimized for fragrance applications .

- Brominated octahydro-1H-4,7-methanoindene derivatives: These exhibit regiospecific allylic bromination patterns, contrasting with non-specific halogenation in less rigid frameworks (e.g., octahydro-1H-indene) .

Table 1: Structural and Functional Comparisons

| Compound | Functional Groups | Key Reactivity | Applications |

|---|---|---|---|

| Octahydro-1H-4,7-methanoindene-2,5-diol | Diol (-OH) | Allylic bromination, oxidation | Synthetic intermediates |

| Octahydro-4,7-methano-inden-5-one | Ketone (C=O) | Aldol condensation, Grignard reactions | Perfume formulations |

| 1-(Octahydro-4,7-methano-inden-5-yl)-propan-2-one | Ketone (C=O), branched | Hydrogenation, esterification | Fragrance enhancers |

| Brominated methanoindene | Bromine substituents | Regiospecific allylic addition | Flame retardants, polymers |

Diol-Containing Alicyclic vs. Aromatic Compounds

This compound differs from aromatic diols like 2-methoxy-9,10-dihydrophenanthrene-4,5-diol (compound 66 in ) in electronic and conformational properties. The aromatic diol’s planar structure facilitates π-π stacking and hydrogen bonding in pharmaceuticals, whereas the alicyclic diol’s rigidity favors stereoselective catalysis and materials with high thermal stability .

Table 2: Alicyclic vs. Aromatic Diols

| Property | This compound | 2-Methoxy-9,10-dihydrophenanthrene-4,5-diol |

|---|---|---|

| Structure | Bicyclic alicyclic | Planar aromatic |

| Reactivity | Allylic functionalization | Electrophilic aromatic substitution |

| Intermolecular Forces | van der Waals, hydrogen bonding | π-π stacking, hydrogen bonding |

| Applications | Polymers, catalysts | Anticancer agents, antioxidants |

Reactivity in Halogenation and Functionalization

Thermal bromination of octahydro-1H-4,7-methanoindene yields regiospecific allylic bromides due to pyramidalization of the double bond intermediate, a phenomenon absent in less constrained systems like octahydro-1H-indene, which forms mixtures of tribromo and pentabromo products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.